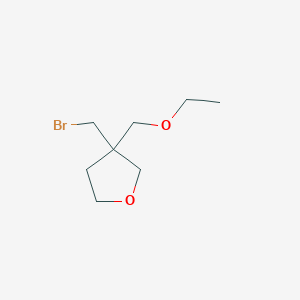
3-(Bromomethyl)-3-(ethoxymethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-(ethoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered cyclic ethers containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of Ethoxymethyl Group: The ethoxymethyl group can be introduced through etherification reactions, using reagents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-(ethoxymethyl)oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds or as a building block in drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)oxolane depends on its specific application. In chemical reactions, the bromomethyl group can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-(ethoxymethyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(methoxymethyl)oxolane: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
3-(Bromomethyl)-3-(hydroxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
3-(Bromomethyl)-3-(ethoxymethyl)oxolane is unique due to the presence of both bromomethyl and ethoxymethyl groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and reactivity patterns, making it valuable in specific synthetic and industrial processes.
Eigenschaften
Molekularformel |
C8H15BrO2 |
|---|---|
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-(ethoxymethyl)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-2-10-6-8(5-9)3-4-11-7-8/h2-7H2,1H3 |
InChI-Schlüssel |
UGZUETGQJNNVNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(CCOC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
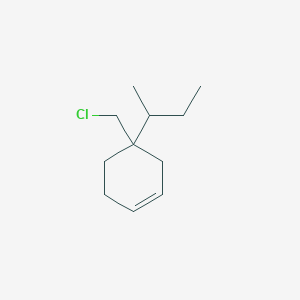
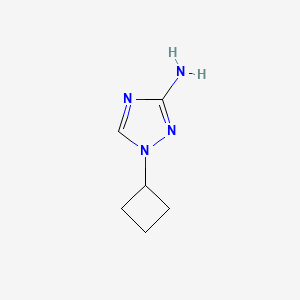

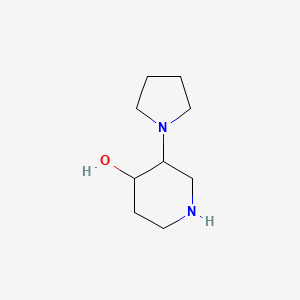


![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)

![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
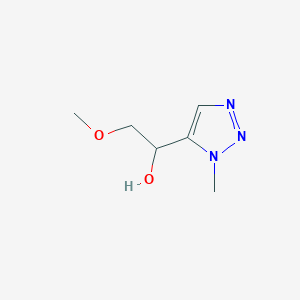
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)

